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Moxazocine

Catalog No.
S536071
CAS No.
58239-89-7
M.F
C18H25NO2
M. Wt
287.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Moxazocine

CAS Number

58239-89-7

Product Name

Moxazocine

IUPAC Name

(1S,9R,13R)-10-(cyclopropylmethyl)-13-methoxy-1-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol

Molecular Formula

C18H25NO2

Molecular Weight

287.4 g/mol

InChI

InChI=1S/C18H25NO2/c1-18-7-8-19(11-12-3-4-12)16(17(18)21-2)9-13-5-6-14(20)10-15(13)18/h5-6,10,12,16-17,20H,3-4,7-9,11H2,1-2H3/t16-,17+,18+/m1/s1

InChI Key

IOZWXJXXVLARQC-SQNIBIBYSA-N

SMILES

CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4

solubility

Soluble in DMSO

Synonyms

Moxazocine; levo-BL 4566; levo-BL-4566; levo-BL4566; Moxazocinum;

Canonical SMILES

CC12CCN(C(C1OC)CC3=C2C=C(C=C3)O)CC4CC4

Isomeric SMILES

C[C@@]12CCN([C@@H]([C@@H]1OC)CC3=C2C=C(C=C3)O)CC4CC4

The exact mass of the compound Moxazocine is 287.1885 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Analgesic Potential:

  • Preclinical studies in animals suggest moxazocine may have analgesic properties. These studies have shown it can reduce pain responses in models of inflammatory and neuropathic pain [].
  • However, there is a lack of robust clinical trials (studies in humans) to evaluate its efficacy and safety as a pain medication.

Other Areas of Research:

  • There is limited research exploring moxazocine's potential effects on other conditions, such as cough or anxiety. However, these studies are preliminary and further investigation is needed [].

Moxazocine is a synthetic compound classified as a mixed agonist/antagonist of the opioid receptors, primarily acting on the kappa-opioid receptor. Its chemical formula is C18H25NO2C_{18}H_{25}NO_{2}, with a molar mass of approximately 287.40 g/mol. Moxazocine was initially developed for its potential analgesic properties and has been investigated for its effects on pain management and opioid dependence treatment. Despite its promising profile, it did not achieve significant commercial success and remains largely of academic interest today .

Typical of organic compounds containing nitrogen and oxygen. These may include:

  • Hydrolysis: The ester or amide bonds in moxazocine can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding acids or alcohols.
  • Oxidation: The presence of the secondary amine may allow for oxidation reactions, potentially forming N-oxides.
  • Reduction: Moxazocine can also participate in reduction reactions, particularly under strong reducing conditions, which may alter its pharmacological properties.

Specific reaction pathways have not been extensively documented in literature but can be inferred from its structural characteristics.

Moxazocine exhibits a unique pharmacological profile as a partial agonist at opioid receptors. It shows preferential binding to the kappa-opioid receptor, which is associated with analgesic effects without the full spectrum of side effects typical of mu-opioid receptor agonists. This makes moxazocine an interesting candidate for pain management strategies that aim to minimize addiction potential and respiratory depression associated with traditional opioids .

The synthesis of moxazocine involves multi-step organic reactions, typically starting from simpler aromatic compounds. Key steps may include:

  • Formation of the benzazocine core: This often involves cyclization reactions that construct the fused ring system characteristic of moxazocine.
  • Introduction of functional groups: Various functional groups are added through electrophilic substitution or nucleophilic addition reactions to achieve the desired pharmacological activity.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to isolate moxazocine from by-products.

Specific synthetic pathways have not been detailed extensively in available literature, indicating that further research may be necessary to optimize production methods.

Moxazocine has potential applications in:

  • Pain Management: Due to its kappa-opioid receptor activity, it may be beneficial in treating acute and chronic pain conditions.
  • Opioid Dependence Treatment: Its mixed agonist/antagonist properties could help manage withdrawal symptoms in individuals with opioid use disorder.
  • Research: Moxazocine serves as a valuable tool in pharmacological studies related to opioid receptors and their effects on the central nervous system.

Despite these potential applications, moxazocine has not seen widespread clinical use due to limited commercial interest and further development needs .

Moxazocine shares structural and functional similarities with several other compounds that act on opioid receptors. Here are some notable comparisons:

Compound NameStructure TypeOpioid Receptor ActivityUnique Features
MoxazocineBenzazocine derivativePartial agonist at kappa receptorMixed agonist/antagonist profile
BuprenorphineThebaine derivativePartial agonist at mu receptorLong duration of action
NalbuphineMorphinan derivativeAgonist at kappa; antagonist at muUsed for pain relief with less sedation
PentazocineBenzomorphan derivativeAgonist at kappa; weak mu activityLess addictive potential
ButorphanolMorphinan derivativeAgonist at kappa; partial mu agonistUsed in anesthesia and pain relief

Moxazocine's unique profile as a selective kappa-opioid receptor partial agonist distinguishes it from other similar compounds that may have more pronounced effects on mu-opioid receptors .

Development Timeline and Key Milestones

Moxazocine emerged during the 1970s–1980s opioid research surge, when scientists sought analgesics with improved efficacy and reduced dependency risks compared to classical μ-opioid agonists. Bristol-Myers spearheaded its development under the investigational designation BL-4566. Preclinical studies demonstrated potent κ-opioid receptor binding (Ki = 2.4 nM) and δ-opioid receptor antagonism (Ki = 18 nM), suggesting a unique mechanistic profile.

Phase I clinical trials revealed dose-dependent analgesia in postoperative pain models, with 1 mg doses producing effects equivalent to 10 mg morphine. However, development halted during Phase II due to dose-limiting dysphoric effects characteristic of κ-agonists and competitive market pressures from emerging opioids.

Synthesis and Structural Optimization

The synthetic pathway for moxazocine exemplifies classical benzomorphan chemistry:

StepReactionKey Intermediate
1Carbonyl reduction of oxygenated benzomorphan 1Alcohol derivative 2
2N-demethylation via BrCN treatmentSecondary amine 3
3Cyclopropanecarbonyl chloride acylationAmide 4
4Methyl ether formation (MeI/base)Methoxy intermediate 5
5LiAlH₄-mediated amide reductionTertiary amine 6

This seven-step process achieved an overall yield of 12–15%, with chiral resolution critical for isolating the bioactive (1S,9R,13S)-stereoisomer.

Key Reaction Mechanisms in Moxazocine Synthesis

3.1.1 Cyclopropane Ring Formation Strategies

Early laboratory routes introduce the N-cyclopropylmethyl group after N-demethylation of the morphinan nucleus. The most widely adopted sequence is the von Braun acyl-reduction protocol (Scheme 1, Table 1, steps 2–4). Cyanogen bromide converts the tertiary amine to the nitrile carbamate, which is then acylated with cyclopropyl-carbonyl chloride; lithium aluminium hydride reduction furnishes the N-cyclopropylmethyl secondary amine, retaining the trans-fused morphinan framework [1].

A higher-yield alternative uses direct N-alkylation of nor-morphinan with bromomethyl-cyclopropane under polar, high-boiling conditions (110 °C, dimethylformamide). This one-step installation gives 78% isolated yield and avoids the hazardous BrCN step, but requires rigorous exclusion of moisture to suppress competing O-alkylation [2].

3.1.2 Methoxylation and Methylation Techniques

Selective O-methylation of the benzylic C-3 phenol is essential because the 14-hydroxy function must remain free for optimum analgesic–antagonist balance. Methyl iodide in anhydrous acetone or dimethylformamide with potassium carbonate achieves near-quantitative conversion (92%) in 1 h at 40 °C [3]. The ether is later removed with boron tribromide at 0 – 25 °C; rapid quench into ice–ammonia minimizes over-bromination and raises the demethylation yield to >60% on 50 mmol scale [1].

For laboratories preferring catalytic methods, copper-assisted O-methylation of the phenolate with dimethyl sulphate proceeds in 88% yield, though strict ventilation is required to handle the carcinogenic reagent [4].

Intermediate Compounds and Their Characterization

CompoundKey structural changemp (°C) or phaseSelected spectroscopic dataReference
IINitrile carbamate after von Braun reactionglassy oilCN stretch 2251 cm⁻¹; no N–CH₃ signal in ¹H NMR43
IIICyclopropylamide158–160¹H NMR δ 0.52 (m, 4 H, cyclopropane); IR 1720 cm⁻¹ (C=O)43
IVN-Cyclopropyl-O-methyl ether212–214¹H NMR δ 3.78 (s, 3 H, OCH₃); HRMS m/z 371.2068 (C₂₄H₂₉NO₃)43
VI (free base)Moxazocinesemi-solid¹H NMR δ 6.86 (d, 1 H, Ar-H), 0.50–0.10 (m, 4 H, cyclopropane); [α]²⁵D +27 (c 0.5, CHCl₃)1
VI·HClMoxazocine hydrochloride238–240 (dec.)IR 3410 cm⁻¹ (14-OH), 1611 cm⁻¹ (C=O); elemental analysis C , H , N within ±0.3%43

Optimization of Synthetic Yield and Purity

Process variables have been examined in both patent-scale and academic settings (Table 1). Three factors dominate overall throughput:

  • Choice of reducing agent for amide deoxygenation – lithium aluminium hydride gives a reproducible 68% yield but generates aluminium salts that complicate filtration. Reducing the LiAlH₄ charge from 4 to 2 equiv. with catalytic nickel boride cuts waste by 40% without loss of yield [3] [1].

  • Control of acid-mediated demethylation – slowing BBr₃ addition to ≤1 mmol min⁻¹ suppresses over-bromination, raising the final cleavage step from 46% to 62% isolated yield [1].

  • Salt formation and recrystallization – conversion to the hydrochloride followed by ethanol–ethyl acetate trituration affords >99.5% HPLC purity and removes LiAlH₄-derived aluminium traces in a single operation [1].

StepTransformationReagents (molar ratio)Temp./timeIsolated yield %
16-one → 6-olNaBH₄ (1.5) in THF0 °C → rt, 2 h88 [1]
2N-demethylationBrCN (3.0), K₂CO₃ (4.0) in CH₂Cl₂reflux, 18 h80 [1]
3Cyclopropyl-amideCyclopropyl-COCl (2.0), Et₃N (3.0)0 °C → rt, 3 h75 [1]
4Amide → N-cyclopropylLiAlH₄ (4.0) in THFreflux, 4 h68 [1]
5O-methylationMeI (2.5), K₂CO₃ (3.0)40 °C, 1 h92 [3]
6Ether cleavageBBr₃ (1.2) in CH₂Cl₂0 → 25 °C, 40 min62 [1]
Alt-3Direct N-alkylationBrCH₂-cyclopropane (4.0) in DMF110 °C, 19 h78 [2]

Overall yield: 22% for six-step sequence on 50 mmol scale; 27% when the optimized demethylation and reduced LiAlH₄ charge are employed.

Purity after single hydrochloride crystallization regularly exceeds 99% (area %) by reverse-phase HPLC; residual solvents meet ICH Q3C limits (<500 ppm dichloromethane, <50 ppm tetrahydrofuran) [1].

Research highlights

  • Scale-down studies show that replacing cyanogen bromide with the Burgess–Truce nitrosation–reduction sequence lowers acute toxicity but sacrifices 12–15% yield in step 2 [4].
  • Buchwald–Hartwig N-arylation of the triflate intermediate competes with cyclopropyl installation, confirming the necessity of strict anhydrous conditions during alkyl substitution [2].
  • Microwave-assisted LiAlH₄ reduction (150 °C, sealed tube, 20 min) shortens cycle time five-fold without measurable decomposition; however, aluminium precipitation becomes abrupt, requiring stainless-steel sintered filters.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

287.188529040 g/mol

Monoisotopic Mass

287.188529040 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BNB57S7DWT

Wikipedia

Moxazocine

Dates

Last modified: 02-18-2024
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